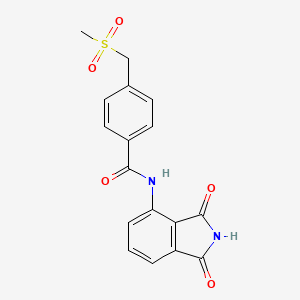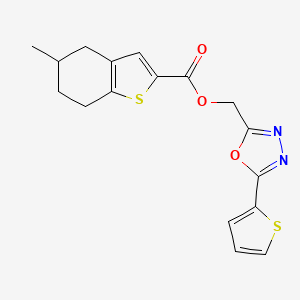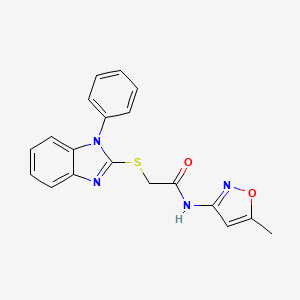
N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in medicinal chemistry. The compound has been found to possess a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
作用机制
The exact mechanism of action of N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is not fully understood. However, it is thought to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. For example, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. The compound has also been shown to bind to certain receptors in the brain, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has been found to possess a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been found to have anticonvulsant effects, making it a potential treatment for epilepsy. In addition, the compound has been shown to have anxiolytic effects, reducing anxiety in animal models.
实验室实验的优点和局限性
One of the main advantages of using N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide in lab experiments is its high potency and selectivity. The compound has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide. One area of focus could be the development of new drugs based on the compound for the treatment of various diseases. Another area of research could be the investigation of the compound's potential as a diagnostic tool for certain diseases. Further studies could also be conducted to better understand the compound's mechanism of action and its effects on different biological systems. Additionally, research could be conducted to improve the compound's solubility and bioavailability, making it a more practical option for use in lab experiments and potential drug development.
合成方法
The synthesis of N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide involves the reaction of 2-(4-pyridin-2-ylpiperazin-1-yl)acetic acid with 2-phenylsulfanylphenylboronic acid in the presence of a palladium catalyst. The reaction proceeds under mild conditions and gives high yields of the desired product. The purity of the compound can be further improved by recrystallization from an appropriate solvent.
科学研究应用
N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. The compound has also been investigated for its potential use as a diagnostic tool for certain diseases.
属性
IUPAC Name |
N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4OS/c28-23(18-26-14-16-27(17-15-26)22-12-6-7-13-24-22)25-20-10-4-5-11-21(20)29-19-8-2-1-3-9-19/h1-13H,14-18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWVKMLHZIGEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7533784.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide](/img/structure/B7533808.png)
![1-(2,2-dimethylpropanoyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7533812.png)
![2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7533817.png)
![N-[5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7533820.png)
![4-(difluoromethylsulfonyl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide](/img/structure/B7533826.png)
![N-[[1-(dimethylamino)cyclohexyl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B7533827.png)

![2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one](/img/structure/B7533845.png)

![4-chloro-N-(2-cyclopentylpyrazol-3-yl)-3-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7533857.png)
![1-Cyclohexyl-3-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]urea](/img/structure/B7533875.png)
![N-(3-iodophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7533880.png)